Biotin-EDA-PEG4-PFP Biotin-EDA-PEG4-PFP Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1558836
InChI: InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Molecular Formula: C30H41F5N4O9S
Molecular Weight: 728.73

Biotin-EDA-PEG4-PFP

CAS No.:

Cat. No.: VC1558836

Molecular Formula: C30H41F5N4O9S

Molecular Weight: 728.73

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biotin-EDA-PEG4-PFP -

Specification

Molecular Formula C30H41F5N4O9S
Molecular Weight 728.73
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1
Standard InChI Key RRFOOKGLXSZDRA-CLWPXKJUSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Appearance Solid powder

Introduction

Structural Components and Their Functions

Biotin Component

The biotin moiety in Biotin-EDA-PEG4-PFP serves as a critical functional group for affinity-based applications. Biotin, also known as vitamin H, exhibits remarkably high binding affinity to avidin and streptavidin proteins, with dissociation constants in the femtomolar range. This exceptional binding strength enables the molecule to form stable complexes that remain intact even under extreme conditions, including significant variations in pH, temperature fluctuations, and exposure to organic solvents . The biotin-avidin/streptavidin interaction is among the strongest non-covalent biological interactions known, making it extremely valuable for numerous biochemical techniques including pull-down assays, protein purification protocols, and detection methodologies . The specific spatial arrangement of the biotin molecule allows it to fit precisely into the binding pocket of avidin or streptavidin, creating multiple hydrogen bonds and van der Waals interactions that contribute to the extraordinary stability of these complexes.

Ethylenediamine (EDA) Linker

The ethylenediamine (EDA) component functions as a critical linker within the Biotin-EDA-PEG4-PFP structure. This diamine spacer provides additional reactivity options and serves to connect the biotin moiety to the polyethylene glycol chain. The primary amine groups of ethylenediamine readily participate in amide bond formation, allowing for efficient synthetic coupling during the preparation of this compound. The incorporation of this diamine spacer also creates optimal distance between the biotin group and the rest of the molecule, preventing steric hindrance that might otherwise interfere with the biotin-streptavidin binding interaction. Additionally, the EDA segment introduces flexibility into the molecular structure, which can be advantageous during bioconjugation reactions by allowing the reactive ends to adapt to their respective binding partners' spatial requirements without imposing conformational strain.

Polyethylene Glycol (PEG4) Chain

The polyethylene glycol component in Biotin-EDA-PEG4-PFP consists of four ethylene glycol units (PEG4) and serves multiple important functions. First, the PEG chain significantly enhances the compound's water solubility, making it more compatible with aqueous biological systems . This improved solubility profile facilitates more efficient reactions in water-based buffers commonly used in biochemical experiments. Second, PEG spacers are known to reduce immunogenicity and toxicity in biological applications, making them valuable elements in compounds designed for potential in vivo applications or sensitive cellular assays . Third, the PEG4 segment creates an optimal distance between the biotin group and the reactive PFP ester, preventing unwanted intramolecular reactions and allowing both ends of the molecule to function independently. Finally, the hydrophilic nature of the PEG chain helps to minimize non-specific binding interactions, resulting in improved signal-to-noise ratios in detection assays and more specific targeting in biological systems.

Pentafluorophenyl (PFP) Ester Group

The pentafluorophenyl (PFP) ester group represents the primary reactive center in Biotin-EDA-PEG4-PFP, designed specifically for amine-targeted conjugation chemistry. This activated ester readily reacts with primary amine groups (-NH2) to form stable amide bonds under mild conditions . The PFP ester demonstrates enhanced reactivity compared to other activated esters due to the electron-withdrawing effects of the five fluorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack by amines. Importantly, PFP esters demonstrate improved stability against hydrolysis compared to other common activated esters like N-hydroxysuccinimide (NHS) esters, providing a longer functional lifetime in aqueous solutions. The selectivity of PFP esters for primary amines makes them particularly useful for protein modification, as they preferentially react with the ε-amino group of lysine residues or N-terminal amines under controlled conditions. This controlled reactivity enables precise bioconjugation without affecting other functional groups in complex biomolecules.

Synthesis and Preparation

Synthetic Routes

Biochemical Properties

Reactivity Profile

Biotin-EDA-PEG4-PFP exhibits a well-defined reactivity profile centered on its PFP ester functionality. The compound reacts preferentially with primary amines to form stable amide bonds under mild aqueous or organic conditions . This reaction proceeds through nucleophilic attack of the amine on the activated carbonyl carbon, displacing the pentafluorophenol leaving group. The rate of this reaction is influenced by several factors including pH, temperature, and the concentration of competing nucleophiles. Optimal reaction conditions typically involve slightly alkaline environments (pH 7.5-8.5) that ensure a sufficient population of deprotonated, nucleophilic amines while minimizing competing hydrolysis reactions. In protein modification applications, this reactivity profile allows for selective targeting of lysine residues and N-terminal amines with minimal cross-reactivity toward other nucleophilic amino acids such as cysteine or histidine. The reaction proceeds rapidly under physiological conditions, typically reaching completion within 30-60 minutes at room temperature, making it suitable for bioconjugation of sensitive biomolecules.

Stability Characteristics

Applications in Research and Biotechnology

Bioconjugation Reactions

Biotin-EDA-PEG4-PFP serves as a versatile tool for bioconjugation reactions, particularly in the attachment of biotin to various biomolecules containing accessible primary amines. The compound's design enables efficient coupling under mild conditions that preserve the structural integrity and function of sensitive biological molecules . Common targets for biotinylation using this reagent include proteins, peptides, antibodies, and amine-modified nucleic acids. The reaction typically proceeds in aqueous buffers at physiological pH, requiring minimal optimization for most applications. One significant advantage of using Biotin-EDA-PEG4-PFP for bioconjugation is the enhanced water solubility provided by the PEG4 linker, which facilitates more homogeneous reaction conditions compared to more hydrophobic biotinylation reagents . This improved solubility often results in higher conjugation efficiency and more predictable stoichiometry in the final conjugated products. Additionally, the presence of the PEG spacer between biotin and the target molecule helps to minimize steric hindrance that might otherwise interfere with subsequent biotin-streptavidin binding interactions.

Protein Labeling and Purification

Biotin-EDA-PEG4-PFP excels in protein labeling and purification applications due to its reactive PFP ester group and the high-affinity binding capabilities of biotin. For protein labeling, the compound reacts specifically with primary amines in proteins, primarily targeting the ε-amino groups of lysine residues and the N-terminal α-amino group. This labeling approach allows researchers to introduce biotin tags onto proteins without severely disrupting protein structure or function, particularly when controlled reaction conditions limit the degree of modification. Once biotinylated, proteins can be efficiently purified using avidin or streptavidin affinity chromatography, providing a powerful method for isolating target proteins from complex mixtures. The PEG4 linker in this compound offers significant advantages in protein purification workflows by reducing non-specific binding interactions and improving the accessibility of the biotin group to avidin/streptavidin matrix materials . These properties result in higher purity levels in single-step purification processes compared to biotinylation reagents lacking PEG spacers. Additionally, the water solubility enhancements provided by the PEG4 component help maintain protein solubility during biotinylation, minimizing precipitation issues that can occur with more hydrophobic biotinylation reagents.

Biosensor Development

Biotin-EDA-PEG4-PFP has demonstrated significant utility in the development of novel biosensors for detecting specific biomarkers with high sensitivity. The compound's ability to form stable amide bonds with amine-containing recognition elements (such as antibodies, aptamers, or peptides) while simultaneously providing a biotin handle for surface immobilization makes it particularly valuable in biosensor construction. In typical applications, recognition elements are first biotinylated using Biotin-EDA-PEG4-PFP, then immobilized onto streptavidin-coated surfaces such as sensor chips, magnetic beads, or microplate wells. The PEG4 spacer plays a crucial role in these systems by providing sufficient distance between the surface and the recognition element, allowing it to maintain proper orientation and flexibility for target binding. This spatial separation has been shown to enhance detection sensitivity by reducing steric hindrance and improving binding kinetics. Additionally, the reduced non-specific binding characteristics conferred by the PEG linker result in improved signal-to-noise ratios in detection assays, further increasing the analytical performance of biosensors constructed using this compound.

Affinity-Based Applications

Biotin-EDA-PEG4-PFP enables numerous affinity-based applications that leverage the exceptionally strong biotin-avidin/streptavidin interaction. Among the most common applications are pull-down assays for investigating protein-protein interactions or isolating protein complexes from cellular lysates . In these procedures, a protein of interest is biotinylated using Biotin-EDA-PEG4-PFP, then used as "bait" to capture interaction partners. The complexes are subsequently isolated using streptavidin-coated beads and analyzed by techniques such as mass spectrometry or Western blotting. Another important application involves the development of ELISA (Enzyme-Linked Immunosorbent Assay) detection systems, where biotinylated antibodies are used in conjunction with streptavidin-enzyme conjugates to create signal amplification systems with enhanced sensitivity . The PEG4 spacer in Biotin-EDA-PEG4-PFP contributes significantly to the success of these techniques by reducing steric hindrance that might otherwise interfere with protein interactions. Additionally, the ability to perform controlled biotinylation through the reactive PFP ester allows researchers to maintain the functional integrity of complex biomolecules, ensuring that their natural binding capabilities remain intact after modification.

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